Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
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Overview
Description
Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves the reaction of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate
- 4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl (phenyl)methanone
Uniqueness
Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butyl ester group. This combination of functional groups can result in distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)18-12(17)10-6-4-9(5-7-10)11-8-19-13(15)16-11/h4-8H,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHCZJKRTOBWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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